2,16-Dimethyl-3,6,9,12,15-pentaoxaheptadecane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

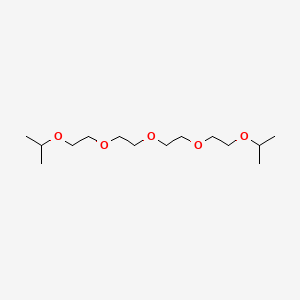

2,16-Dimethyl-3,6,9,12,15-pentaoxaheptadecane is a polyether compound characterized by a linear hydrocarbon backbone interspersed with five ether oxygen atoms (3,6,9,12,15-positions) and methyl groups at terminal positions (2,16-positions). Its molecular formula is C₁₄H₃₀O₅, with a molecular weight of 278.39 g/mol. The compound belongs to the class of "podands," which are flexible oligoether chains capable of coordinating metal ions . Its synthesis typically involves alkylation of hexaethylene glycol derivatives, as demonstrated in protocols involving tosylation or azide substitution reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,16-Dimethyl-3,6,9,12,15-pentaoxaheptadecane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diol with an alkylating agent in the presence of a base. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,16-Dimethyl-3,6,9,12,15-pentaoxaheptadecane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The ether groups in the compound can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,16-Dimethyl-3,6,9,12,15-pentaoxaheptadecane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of biological systems, particularly in the investigation of membrane transport processes.

Industry: The compound is used in the production of specialty chemicals and materials, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of 2,16-Dimethyl-3,6,9,12,15-pentaoxaheptadecane involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with target molecules, influencing their structure and function. The pathways involved may include membrane transport and signal transduction processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural and Functional Differences

Key Observations:

- Terminal Substituent Effects: Methyl groups (target compound) enhance hydrophobicity and steric hindrance, making it suitable for non-polar solvent systems and selective metal coordination . Hydroxyl groups (C1,17-diol) increase solubility in aqueous environments and participation in hydrogen bonding, as seen in biodegradation pathways . Azide groups (C1,17-diazido) enable click chemistry applications (e.g., CuAAC reactions), critical in polymer network formation . Amine groups (C1,17-bis-amine) facilitate covalent cross-linking in epoxy resins and polyurethanes .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Boiling Point (°C) | Solubility | Stability |

|---|---|---|---|

| This compound | Not reported | Soluble in THF, DCM, acetone | Stable under inert gas |

| C1,17-Diol | >250 (decomposes) | Water, methanol, ethanol | Hygroscopic |

| C1,17-Diazido | Not reported | Acetone, ethyl acetate | Light-sensitive |

| C1,17-Bis-amine | Not reported | Methanol, DCM, ethyl acetate | Moisture-sensitive |

Biological Activity

2,16-Dimethyl-3,6,9,12,15-pentaoxaheptadecane is a complex compound characterized by its unique structure that includes five ether linkages and two methyl groups. Its molecular formula is C14H30O5 with a molecular weight of approximately 278.38 g/mol. The compound is notable for its potential applications in various fields including biochemistry and materials science.

The biological activity of this compound primarily revolves around its interactions at the cellular and molecular levels. It is hypothesized to influence membrane transport processes due to its structural properties that allow it to integrate into lipid bilayers. The presence of ether groups facilitates hydrogen bonding and hydrophobic interactions with membrane components, potentially affecting permeability and signaling pathways.

Research Findings

Recent studies have highlighted the compound's role in various biological systems:

- Membrane Transport : Research indicates that this compound can modulate the transport of ions and small molecules across cell membranes. This property is crucial for understanding its potential as a drug delivery agent or as a component in therapeutic formulations.

- Cell Viability : In vitro studies have demonstrated that this compound can affect cell viability in different types of cells. For instance, concentrations of 100 µM showed significant cytotoxic effects on certain cancer cell lines while exhibiting lower toxicity towards normal cells .

- Fluorescent Labeling : The compound has been incorporated into fluorescent probes used for imaging biological processes. Its ability to form stable complexes with biomolecules enhances the detection capabilities in various assays.

Case Studies

- Cancer Research : A study investigated the effects of this compound on breast cancer cells. The results indicated that the compound induced apoptosis via mitochondrial pathways when administered at specific concentrations (50-200 µM). This suggests a potential role in targeted cancer therapies .

- Neurobiology : Another research effort focused on the neuroprotective effects of the compound in models of neurodegeneration. It was found to mitigate oxidative stress-induced damage in neuronal cells by enhancing antioxidant defenses .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3,6,9,12,15-Pentaoxaheptadecane | Lacks dimethyl groups | Lower membrane integration capability |

| 1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane | Contains azido groups | Enhanced reactivity but different biological implications |

The presence of dimethyl groups in this compound contributes to its unique reactivity and biological interactions compared to structurally similar compounds.

Properties and Safety Data

| Property | Value |

|---|---|

| CAS Number | 84696-63-9 |

| Molecular Formula | C14H30O5 |

| Molecular Weight | 278.38 g/mol |

| LogP | 1.88620 |

Safety data indicates that while the compound exhibits low acute toxicity in animal models at standard laboratory concentrations (up to 200 mg/kg), it is recommended to handle it with care due to potential irritant properties upon contact with skin or mucous membranes .

Q & A

Q. Basic: What synthetic methodologies are recommended for high-purity synthesis of 2,16-Dimethyl-3,6,9,12,15-pentaoxaheptadecane?

Answer:

The compound can be synthesized via tosylation of hexaethylene glycol followed by nucleophilic substitution. Key steps include:

- Reacting hexaethylene glycol with tosyl chloride in anhydrous dichloromethane (DCM) under nitrogen, yielding 1,17-ditosylate intermediates .

- Purification via silica gel chromatography (10–60% ethyl acetate/petroleum ether gradient) to isolate the product .

- Substitution reactions (e.g., using sodium azide in acetone/water at 37°C) to introduce functional groups like azides .

Critical parameters: anhydrous conditions, inert atmosphere, and chromatographic purity validation using NMR and HRMS .

Q. Advanced: How can this compound be functionalized for site-specific bioconjugation in protein engineering?

Answer:

Functionalization strategies include:

- Diazido derivatives : Synthesize 1,17-diazido intermediates for click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to attach biomolecules .

- Biotinylation : Introduce bis-biotin groups via amine coupling for affinity tagging, enabling applications in pull-down assays or surface immobilization .

Methodological validation: Monitor reaction progress via thin-layer chromatography (TLC) and confirm structures using HR-ESI-MS and 1H-/13C-NMR .

Q. Basic: What physicochemical properties make this compound suitable as a polymer intermediate?

Answer:

Key properties include:

- Hydrophilicity : Multiple ether oxygen atoms enhance solubility in polar solvents, facilitating copolymerization .

- Thermal stability : Heat capacity data (298–363 K range) confirm stability under polymerization conditions .

- Bifunctional reactivity : Terminal hydroxyl or amine groups enable cross-linking in polyurethanes or epoxy resins .

Q. Advanced: What experimental evidence supports its role in charge transfer across synthetic ionophores?

Answer:

Studies using 23Na-NMR and HPTS fluorescence assays demonstrate:

- Ion transport : The compound embeds into lipid bilayers (e.g., EYPC liposomes), facilitating sodium ion flux with first-order kinetics .

- Mechanism : Ether-oxygen-rich backbone acts as a ionophilic channel, while terminal amines enhance membrane anchoring .

Experimental design: Liposome encapsulation, SEC purification, and controlled pH gradients to quantify transport efficiency .

Q. Basic: Which analytical techniques are optimal for structural characterization?

Answer:

- NMR spectroscopy : 1H- and 13C-NMR resolve ether backbone and terminal group regiochemistry (e.g., δ 3.55 ppm for CH2-O-CH2 groups) .

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., m/z 591.1928 for ditosylate intermediates) .

- Chromatography : TLC (Rf values) and HPLC monitor purity during synthesis .

Q. Advanced: What molecular interactions drive its antimicrobial activity?

Answer:

Broth microdilution assays (CLSI guidelines) reveal:

- Membrane disruption : Amphiphilic structure interacts with lipid bilayers, causing leakage (validated via calcein-release assays) .

- Enzymatic inhibition : MIC values <10−5 cells/ml suggest interference with microbial enzymes (e.g., ATPases) .

Advanced validation: Synchrotron-based SAXS to study lipid bilayer perturbations .

Q. Basic: How is this compound degraded in environmental remediation contexts?

Answer:

Electrochemical oxidation (EO) of neonicotinoids generates the compound via:

- Thiazolidine ring cleavage : Forms intermediate diols through C–N bond breakage .

- Biotic degradation : Microbes (e.g., Pseudomonas) further metabolize it into fatty acid derivatives (e.g., octadecadienoate) .

Analytical tools: LC-HRMS and 18O-isotope tracing to map degradation pathways .

Q. Advanced: How is it applied in cross-linked polymer networks for advanced coatings?

Answer:

- Bis-amine derivatives : React with epoxy resins to form durable, flexible coatings with enhanced adhesion (validated via peel-strength tests) .

- Biotin-PEG cross-linkers : Enable stimuli-responsive hydrogels for drug delivery (characterized by rheometry and DSC) .

Synthesis protocols: Optimize stoichiometry and curing conditions (e.g., 60°C, 24 hrs) for tailored mechanical properties .

Properties

CAS No. |

84696-63-9 |

|---|---|

Molecular Formula |

C14H30O5 |

Molecular Weight |

278.38 g/mol |

IUPAC Name |

2-[2-[2-[2-(2-propan-2-yloxyethoxy)ethoxy]ethoxy]ethoxy]propane |

InChI |

InChI=1S/C14H30O5/c1-13(2)18-11-9-16-7-5-15-6-8-17-10-12-19-14(3)4/h13-14H,5-12H2,1-4H3 |

InChI Key |

OUNJLSKZDGVRNU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OCCOCCOCCOCCOC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.